molecular formula C6H8N2O B14032039 2-(Methoxy-D3)pyridin-3-amine

2-(Methoxy-D3)pyridin-3-amine

Cat. No.: B14032039
M. Wt: 127.16 g/mol
InChI Key: YXFAOWYMDGUFIQ-FIBGUPNXSA-N
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Description

2-(Methoxy-D3)pyridin-3-amine is a deuterated derivative of pyridin-3-amine, where the methoxy group is substituted with deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxy-D3)pyridin-3-amine typically involves the introduction of a methoxy group into the pyridine ring, followed by deuteration. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a methoxy group. Deuteration can be achieved using deuterated reagents such as deuterated methanol (CD3OD) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions followed by deuteration. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents used in the reactions are selected to optimize the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxy-D3)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Methoxy-D3)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(Methoxy-D3)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Similar structure but lacks deuterium substitution.

    3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group instead of a methoxy group.

    3-(1-Naphthylmethoxy)pyridin-2-amine: Features a naphthylmethoxy group .

Uniqueness

2-(Methoxy-D3)pyridin-3-amine is unique due to its deuterium substitution, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

127.16 g/mol

IUPAC Name

2-(trideuteriomethoxy)pyridin-3-amine

InChI

InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3/i1D3

InChI Key

YXFAOWYMDGUFIQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC=N1)N

Canonical SMILES

COC1=C(C=CC=N1)N

Origin of Product

United States

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